molecular formula C7H8N2O2 B1300886 Methyl 2-pyrazineacetate CAS No. 370562-35-9

Methyl 2-pyrazineacetate

Cat. No. B1300886
CAS RN: 370562-35-9
M. Wt: 152.15 g/mol
InChI Key: LSQOCWXAHKBAOM-UHFFFAOYSA-N
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Description

Methyl 2-pyrazineacetate is a compound that belongs to the class of alkylpyrazines, which are significant in the Maillard reaction, contributing to the flavor profile of various foods. The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Alkylpyrazines, including methyl pyrazines, are formed through complex pathways involving different precursors and conditions.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a practical synthesis of a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, was accomplished by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile, indicating the versatility of pyrazine synthesis . Another study synthesized a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid, which further reacted to form various other pyrazine derivatives, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using various spectroscopic and computational methods. For example, the crystal structure of a methylated pyrazine-2-carbohydrazide derivative was optimized using Hartree Fock and density functional theory levels, providing insights into the molecular geometry and electronic structures . Such analyses are crucial for understanding the properties and potential applications of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions. The formation of pyrazines in the Maillard reaction involves different pathways, including the incorporation of Strecker aldehydes or aldol condensation products . Additionally, pyrazine derivatives can cyclize to form various heterocyclic compounds, as evidenced by the synthesis of 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione from a pyrazinoyl derivative . These reactions highlight the chemical versatility and reactivity of pyrazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazine ring can affect the compound's flavor profile, solubility, and reactivity. Molecular imprinting techniques have been used to create synthetic polymers selective for specific methyl pyrazines, demonstrating the potential for targeted applications based on the physical and chemical properties of these compounds .

Scientific Research Applications

Vapor-Liquid Equilibria and Excess Molar Volumes

Methyl 2-pyrazineacetate (2MP) has been studied for its industrial and pharmaceutical applications. Research has focused on its vapor-liquid equilibria (VLE) and excess molar volumes (VE) in various binary mixtures, such as with water, n-hexane, cyclohexane, and others. These studies provide valuable insights for its applications in different industrial processes (Park et al., 2001).

Structural and Spectral Investigations

Studies on structural and spectral properties of biologically important pyrazole-4-carboxylic acid derivatives, closely related to this compound, have been conducted. These investigations combine experimental and theoretical approaches, such as NMR, FT-IR spectroscopy, and density functional theory (DFT), to understand the chemical and biological properties of these compounds (Viveka et al., 2016).

Green Synthesis of Pyrazole Derivatives

Research on the green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, which involve compounds like this compound, has been explored. These syntheses are conducted in solvent-free conditions, highlighting the shift towards more environmentally friendly chemical processes (Al-Matar et al., 2010).

Corrosion Inhibition Properties

Pyrazine derivatives, including compounds similar to this compound, have been theoretically evaluated for their corrosion inhibition performance on steel surfaces. This research is crucial for industrial applications where corrosion resistance is vital (Obot & Gasem, 2014).

Formation in Maillard Reaction Systems

This compound-related compounds have been identified in Maillard reaction systems. The formation of alkylpyrazines, including 2,5-dimethylpyrazine and a novel pyrrole, has been studied in reactions involving amino acids and 1,3-dihydroxyacetone, providing insights into flavor formation in foods (Adams et al., 2008).

Multifunctional Study in Biological Systems

Natural pyrazines, similar to this compound, have been studied for their multifunctional roles in biological systems, including their applications in food for flavoring and preservation. This comprehensive overview covers the chemical structures, reaction mechanisms, metabolism, and effects of pyrazines (Fayek et al., 2021).

Green Synthesis of 4H-Pyrans

A novel approach for the synthesis of diverse 4H-pyrans, involving reactions with compounds like this compound, has been reported. This method uses natural catalysts, highlighting the shift towards more sustainable chemical synthesis processes (Cheraghipoor et al., 2020).

Antimicrobial Properties

The antimicrobial properties of pyrazine derivatives, related to this compound, have been evaluated. Studies have explored the synthesis of heterocyclic compounds incorporating these derivatives and their effectiveness as antimicrobial agents (Darwish et al., 2014).

Safety and Hazards

Methyl 2-pyrazineacetate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-pyrazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOCWXAHKBAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363807
Record name Methyl 2-pyrazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370562-35-9
Record name Methyl 2-pyrazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370562-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-pyrazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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